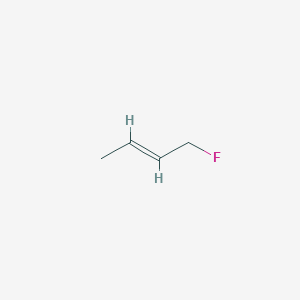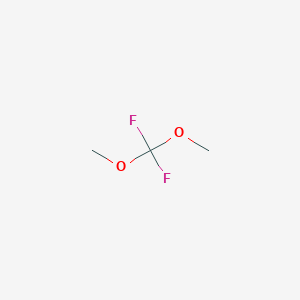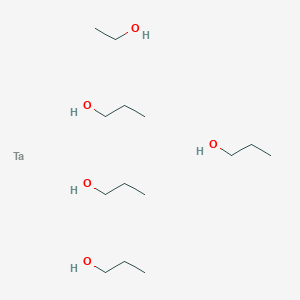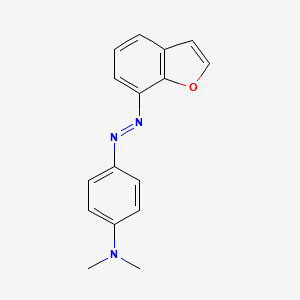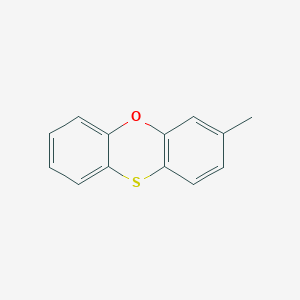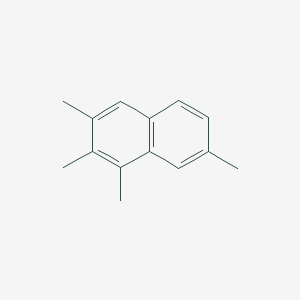
Methoxy(methyl)(pentyloxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(methyl)(pentyloxy)silane is an organosilicon compound characterized by the presence of methoxy, methyl, and pentyloxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy(methyl)(pentyloxy)silane can be synthesized through the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene . Another common method involves the reaction of methyltrichlorosilane with methanol and pentanol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various organosilicon compounds, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(methyl)(pentyloxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy and pentyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various nucleophiles. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate hydrolysis and condensation reactions .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various substituted silanes depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methoxy(methyl)(pentyloxy)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methoxy(methyl)(pentyloxy)silane involves the hydrolysis of the methoxy and pentyloxy groups to form silanols, which can further condense to form siloxane bonds. This process is facilitated by the presence of acidic or basic catalysts. The formation of siloxane bonds is crucial for the compound’s ability to modify surfaces and enhance the properties of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methoxy(methyl)(pentyloxy)silane include:
- Methyltrimethoxysilane
- Ethyltrimethoxysilane
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
This compound is unique due to the presence of both methoxy and pentyloxy groups, which provide distinct reactivity and properties compared to other similar compounds. The combination of these groups allows for versatile applications in various fields, including surface modification and polymer enhancement .
Propriétés
Numéro CAS |
51958-56-6 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1,2,3,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-13-8-10(2)11(3)12(4)14(13)7-9/h5-8H,1-4H3 |
Clé InChI |
SZSLWBYZNZQPLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


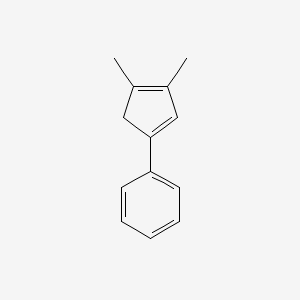
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
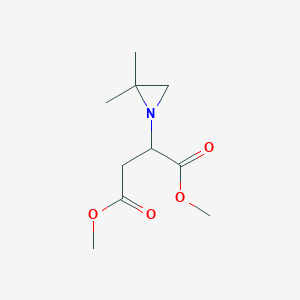
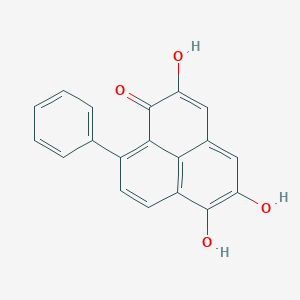
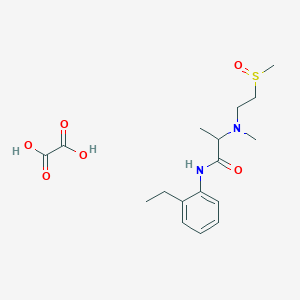
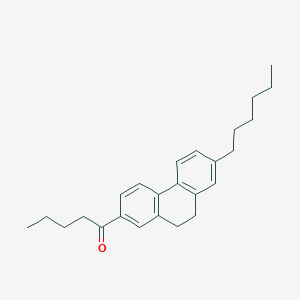
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
